molecular formula C19H18O6 B10939299 (E)-1-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(E)-1-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B10939299
M. Wt: 342.3 g/mol
InChI Key: UDHVYWAGOFBWLU-GQCTYLIASA-N
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Description

(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 1,3-benzodioxole moiety and a trimethoxyphenyl group, connected through a propenone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-benzodioxole-5-carbaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is used as a precursor for the synthesis of more complex molecules. It serves as a building block in organic synthesis and material science.

Biology and Medicine

This compound has shown potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is studied for its ability to inhibit various enzymes and pathways involved in disease processes.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and functional materials. Its unique structure makes it a valuable intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes, receptors, and signaling pathways. The compound can modulate the activity of these targets, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or transcription factors involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,4-DIHYDROXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both the 1,3-benzodioxole and trimethoxyphenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other chalcones.

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H18O6/c1-21-17-8-12(9-18(22-2)19(17)23-3)4-6-14(20)13-5-7-15-16(10-13)25-11-24-15/h4-10H,11H2,1-3H3/b6-4+

InChI Key

UDHVYWAGOFBWLU-GQCTYLIASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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